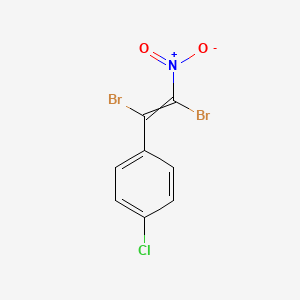
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a chlorine atom and a 1,2-dibromo-2-nitroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1-chloro-4-nitrobenzene followed by the addition of a nitroethenyl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired substitution occurs without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the nitro group.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, using reagents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures.
Electrophilic Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of oxidized benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity towards nucleophiles, while the bromine atoms facilitate electrophilic reactions. These interactions can lead to the formation of various intermediates and final products depending on the reaction conditions .
Comparación Con Compuestos Similares
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- 1,2-Dibromo-1,1-dichloroethane
Comparison: 1-Chloro-4-(1,2-dibromo-2-nitroethenyl)benzene is unique due to the presence of both nitro and dibromo groups, which confer distinct reactivity patterns compared to similar compounds. For instance, 1-Chloro-4-(1,2-dibromoethyl)benzene lacks the nitro group, making it less reactive in certain electrophilic substitution reactions .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
649755-34-0 |
|---|---|
Fórmula molecular |
C8H4Br2ClNO2 |
Peso molecular |
341.38 g/mol |
Nombre IUPAC |
1-chloro-4-(1,2-dibromo-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H4Br2ClNO2/c9-7(8(10)12(13)14)5-1-3-6(11)4-2-5/h1-4H |
Clave InChI |
MTYSMVQLIMPLTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=C([N+](=O)[O-])Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


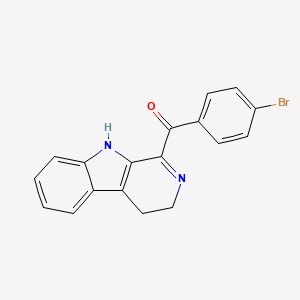
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
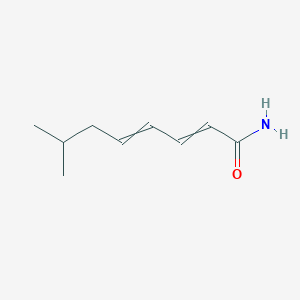
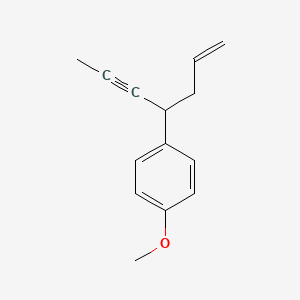
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
silane](/img/structure/B12603965.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
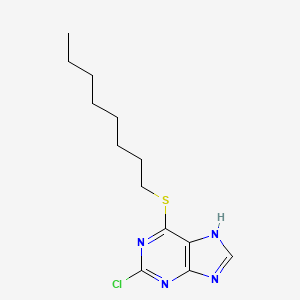
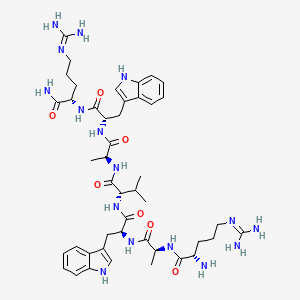
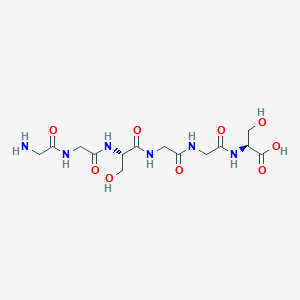
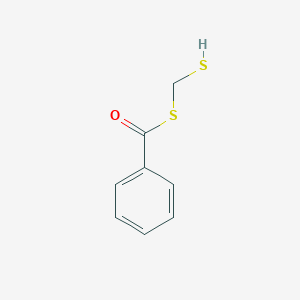
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
